1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid
Description
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a fluorinated azetidine derivative with a benzyl substituent at the 3-fluorophenyl position. This compound is part of a broader class of azetidine-3-carboxylic acid derivatives, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate biological targets such as receptors and enzymes.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPMXFDCZGSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research, suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Azetidine derivatives are known to be used in solution phase peptide synthesis, which could potentially influence their bioavailability.
Result of Action
Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties, suggesting potential cellular effects.
Biological Activity
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against a range of pathogens.
- Anticancer Activity : Research indicates that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Pseudomonas aeruginosa | < 20 µg/mL |
These results suggest that modifications in the azetidine structure can enhance antimicrobial potency, potentially making these compounds useful in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of azetidine derivatives have been highlighted in several studies. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Case Study: Anticancer Efficacy
A study evaluating the efficacy of azetidine derivatives found that certain compounds induced apoptosis in MCF-7 breast cancer cells at nanomolar concentrations. The mechanism appeared to involve the activation of apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity of azetidine derivatives is closely related to their structural features. Key findings include:
- Fluorination : The introduction of fluorine atoms has been associated with enhanced biological activity due to improved electronic properties and increased lipophilicity.
- Substituent Variability : Variations in substituents on the phenyl ring can significantly impact the compound's interaction with biological targets.
Scientific Research Applications
Synthesis of 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid
The synthesis of azetidine derivatives, including this compound, typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies have focused on efficient synthetic routes that enhance yield and purity while minimizing environmental impact. For example, a study demonstrated the synthesis of various azetidine derivatives with yields ranging from 61% to 75%, utilizing pyrrolidine and piperidine as starting materials under optimized conditions .
Anticancer Properties
Research indicates that azetidine derivatives exhibit promising anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain azetidine derivatives can effectively target specific cancer cell lines, suggesting their utility as lead compounds in drug development .
S1P5 Receptor Agonism
This compound has been identified as an agonist for the S1P5 receptor, which plays a crucial role in regulating immune responses and inflammation. This receptor's modulation could lead to therapeutic strategies for autoimmune diseases and other inflammatory conditions .
Therapeutic Implications
The therapeutic implications of this compound are broad, particularly in the fields of oncology and immunology:
- Cancer Therapy : Due to its ability to inhibit cancer cell proliferation, this compound could be developed into a novel anticancer agent.
- Autoimmune Disorders : As an S1P5 receptor agonist, it holds potential for treating conditions like multiple sclerosis and rheumatoid arthritis by modulating immune responses.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azetidine-3-carboxylic Acid Derivatives
Key Observations:
- Substituent Size and Complexity: Compound 18 () incorporates a bulky benzofuran moiety, which likely enhances S1P1 receptor selectivity but may reduce oral bioavailability compared to simpler analogs like the target compound .
- Linker Flexibility: The acetyl group in 1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid () increases conformational flexibility compared to the rigid benzyl group in the target compound, which may influence target engagement .
Table 2: Pharmacological Profiles
Key Observations:
- Selectivity: Compound 18 demonstrates exceptional S1P1/S1P3 selectivity, attributed to its benzofuran core, which may sterically hinder off-target interactions .
- Mechanistic Differences: Pseudoirreversible inhibitors (e.g., compound 3) exhibit prolonged target engagement compared to reversible analogs, suggesting divergent therapeutic applications .
Physicochemical and Pharmacokinetic Properties
Table 3: ADME and Solubility Data
Key Observations:
- Salt Forms: The hemifumarate salt () improves solubility and stability, a strategy applicable to the target compound for formulation optimization .
Preparation Methods
Synthesis of Azetidine-3-carboxylic Acid Core
The azetidine-3-carboxylic acid core is a critical intermediate in the synthesis of the target compound. Traditional methods for preparing azetidine-3-carboxylic acid have limitations such as low productivity and use of toxic reagents (e.g., cyanide, epichlorohydrin). An improved process involves:
- Triflation of diethylbis(hydroxymethyl)malonate to introduce a good leaving group.
- Intramolecular cyclization using an amine to form the azetidine ring.
- Decarboxylation to yield the monoacid azetidine.
- Hydrogenation to finalize the azetidine-3-carboxylic acid structure.
This process avoids toxic reagents, is operationally simpler, shorter, and economically viable for large-scale production.
Functionalization and Bromination of Azetidine Derivatives
To prepare azetidine derivatives suitable for fluorination, methods have been developed involving:
- Amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates to form alkyl 3-bromoazetidine-3-carboxylates.
- These brominated azetidine derivatives serve as key intermediates for further substitution reactions.
Fluorination and Protection Strategies for 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic Acid
A comprehensive patented process for preparing fluoromethyl-substituted azetidine carboxylates, closely related to the target compound, involves the following key steps:
This method allows for selective fluorination at the 3-(fluoromethyl) position while maintaining the azetidine ring and carboxylic acid functionality. The process also includes purification steps to reduce chloromethyl impurities to less than 1% by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO).
Horner–Wadsworth–Emmons (HWE) Reaction for Azetidine Derivative Synthesis
Another synthetic approach involves:
- Using the HWE reaction to prepare substituted azetidin-3-ylidene acetates from azetidin-3-one derivatives.
- Subsequent aza-Michael addition with nitrogen heterocycles to yield functionalized 3-substituted azetidines.
- This method provides a route to diversify azetidine derivatives, potentially applicable for preparing fluorophenylmethyl substituted azetidines after appropriate modifications.
Summary Table of Key Preparation Methods
Detailed Research Findings
- The triflation and intramolecular cyclization method significantly improves the safety and scalability of azetidine-3-carboxylic acid synthesis by eliminating cyanide and epichlorohydrin use.
- Brominated azetidine intermediates provide a versatile platform for subsequent nucleophilic substitution, including fluorination, enabling the introduction of fluoromethyl groups.
- The fluorination strategy using sulfonate leaving groups and fluorinating agents such as TBAF is effective in installing fluorine atoms at the 3-position of azetidine rings, with Boc protection ensuring selectivity and stability during reactions.
- The HWE reaction coupled with aza-Michael addition offers a route to functionalized azetidine derivatives, which can be further modified to incorporate fluorophenylmethyl groups.
- Pd-catalyzed C(sp3)–H arylation provides a powerful method for direct arylation of azetidine rings, potentially allowing the introduction of 3-fluorophenyl substituents with high regioselectivity and yield.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring followed by functionalization. Key steps include:
- Azetidine framework construction : Use of nucleophilic substitution or cyclization reactions to form the azetidine core.
- Fluorophenyl group introduction : Alkylation or coupling reactions to attach the 3-fluorophenylmethyl group.
- Carboxylic acid functionalization : Oxidation or hydrolysis of ester precursors to yield the carboxylic acid moiety.
- Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) and catalysts (e.g., Lewis acids like BF₃·OEt₂) are critical for yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays).
- X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Adhere to SDS guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First Aid : Immediate flushing with water for eye/skin contact; seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological interactions of this compound?
- Methodological Answer : Molecular docking and dynamics simulations can model interactions with target proteins (e.g., enzymes or receptors).
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding affinities.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the fluorine substituent on binding.
- Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance) .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's reactivity?
- Methodological Answer :
- Parameter Adjustment : Re-evaluate solvent polarity or temperature in simulations to match experimental conditions.
- Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling for hydrolysis studies).
- Synchrotron Techniques : Use X-ray absorption spectroscopy to probe transition states in real time .
Q. How do structural modifications, such as fluorination at the 3-position, influence the compound's pharmacological profile?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying halogen substituents (e.g., Cl, Br) and assess:
- Lipophilicity : LogP measurements to evaluate membrane permeability.
- Enzyme Inhibition : IC₅₀ values against target enzymes (e.g., kinases).
- Fluorine-Specific Effects : ¹⁹F NMR to study conformational dynamics; fluorine’s electronegativity enhances hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
